1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl, hydroxypropyl, and fluorobenzyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine:
Formation of 4-fluorobenzyl isocyanate:
Coupling Reaction:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c18-14-3-1-2-13(10-14)16(22)8-9-20-17(23)21-11-12-4-6-15(19)7-5-12/h1-7,10,16,22H,8-9,11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXJHSFFIDYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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